molecular formula C8H9Cl B1360980 1-Chloro-2,3-dimethylbenzene CAS No. 25323-41-5

1-Chloro-2,3-dimethylbenzene

Cat. No. B1360980
CAS RN: 25323-41-5
M. Wt: 140.61 g/mol
InChI Key: NVLHGZIXTRYOKT-UHFFFAOYSA-N
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Patent
US06657068B2

Procedure details

In a laboratory scale reactor 492 grams (g) (3.5 mol) of chloro-ortho-xylene (a mixture of about 30% 3-chloro-ortho-xylene and about 70% 4-chloro-ortho-xylene), 1925 g of glacial acetic acid, 8.7 g (1 mol %) of cobalt acetate tetrahydrate, 4.3 g (0.5 mol %) of manganese acetate tetrahydrate, 1.0 g (0.06 mol %) zirconium acetate solution, 4.3 g (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The reactor was filled with nitrogen, pressurized to 1900 KPa and heated to about 160° C. Air was then introduced to the reactor through a dip tube. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 3 hours the oxygen concentration of the off gas increased to greater than 3 percent. The flow of air was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced to the reactor and the temperature of the reactor was increased to about 190° C. The flow of diluted air continued for about 1 to 3 hours. Chlorophthalic acid was determined to be present in an amount of 25 wt % based on the total weight of the reaction mixture. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 1.
Quantity
492 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1925 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
catalyst
Reaction Step One
Quantity
4.3 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](C)[C:3]=1C.ClC1C=C(C)C(C)=CC=1.[C:19]([O-:22])(=[O:21])[CH3:20].[Na+].[Br-].[Na+].C(O)(=[O:28])C>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C([O-])(=O)C.[Zr+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:20]2[C:19]([O:22][C:4](=[O:28])[C:3]=12)=[O:21] |f:2.3,4.5,7.8.9.10.11.12.13,14.15.16.17.18.19.20,21.22.23.24.25|

Inputs

Step One
Name
Quantity
492 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=CC1)C)C
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1925 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8.7 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
4.3 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Zr+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated throughout the reaction time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reactor was filled with nitrogen
ADDITION
Type
ADDITION
Details
Air was then introduced to the reactor through a dip tube
CONCENTRATION
Type
CONCENTRATION
Details
Initially, the off gas oxygen concentration
TEMPERATURE
Type
TEMPERATURE
Details
After about 3 hours the oxygen concentration of the off gas increased to greater than 3 percent
Duration
3 h
ADDITION
Type
ADDITION
Details
Air diluted with nitrogen so as
ADDITION
Type
ADDITION
Details
was introduced to the reactor
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reactor was increased to about 190° C
CUSTOM
Type
CUSTOM
Details
The majority of water formed by the reaction
CUSTOM
Type
CUSTOM
Details
the acetic acid were removed under atmospheric distillation
CUSTOM
Type
CUSTOM
Details
any residual water and acetic acid were removed
TEMPERATURE
Type
TEMPERATURE
Details
under heat

Outcomes

Product
Details
Reaction Time
2 (± 1) h
Name
Type
product
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.